cis-8-Boc-3,8-diazabicyclo[4.2.0]octane
Beschreibung
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic heterocyclic compound featuring a fused six- and four-membered ring system. The Boc (tert-butoxycarbonyl) group at the 8-position serves as a protective group for the secondary amine, enhancing stability and solubility for synthetic applications. This compound is structurally related to opioid receptor ligands but is primarily utilized in medicinal chemistry as a building block for complex molecules. Notably, its isomer, cis-3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS RN: 370881-06-4), is commercially available through suppliers like Fujifilm Wako and Combi-Blocks, with documented purity ≥95% and applications in peptide synthesis and drug discovery .
Eigenschaften
IUPAC Name |
tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVHTQLHEQGQNG-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582690 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370881-00-8 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves several steps. One common method includes the reaction of a suitable diazabicyclo[4.2.0]octane precursor with tert-butyl chloroformate under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data
Pharmacological Studies
- Conformational Analysis : Quantum mechanical calculations indicate that [3.2.1] derivatives adopt low-energy conformations aligning with morphine’s bioactive pose, whereas [4.2.0] systems exhibit higher torsional strain .
Biologische Aktivität
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural properties allow it to interact with various biological targets, influencing receptor activity and modulating physiological responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.289 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 295.4±13.0 °C |
| Flash Point | 132.5±19.8 °C |
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may act as an agonist for the hα4β2 subtype while displaying lower activity on the hα3β4 subtype, making it a candidate for analgesic development with reduced side effects associated with gastrointestinal and cardiovascular systems .
Quantitative Structure-Activity Relationship (QSAR)
A study utilizing quantitative structure-activity relationship (QSAR) analysis demonstrated that modifications to the bicyclic structure can enhance selectivity and potency at the hα4β2 receptor while minimizing activity at the hα3β4 receptor. The CoMFA and CoMSIA models indicated high predictive accuracy (q² = 0.926 and r² ncv = 0.983), suggesting that structural variations can significantly influence biological activity .
Biological Activity and Therapeutic Potential
Research has highlighted several therapeutic applications for this compound:
- Analgesic Properties : Compounds in this class have demonstrated significant analgesic effects, with some exhibiting nanomolar potency at the hα4β2 receptor subtype .
- Neuroactive Properties : The structural characteristics of this compound suggest potential neuroactive properties, making it a candidate for treating neurological disorders or enhancing cognitive function.
- Orexin Receptor Modulation : Research into related compounds indicates potential utility as orexin receptor antagonists, which may be beneficial in treating sleep disorders and stress-related syndromes .
Case Studies
Several studies have focused on the biological activity of diazabicyclo compounds:
- Study on Analgesics : A comparative study on diazabicyclo[4.2.0]octanes revealed that modifications to the nitrogen positioning could enhance analgesic efficacy while reducing adverse effects associated with non-selective receptor activation .
- Neuropharmacological Research : In animal models, diazabicyclo compounds have shown promise in enhancing memory function and reducing anxiety-like behaviors, indicating their potential in psychiatric disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
